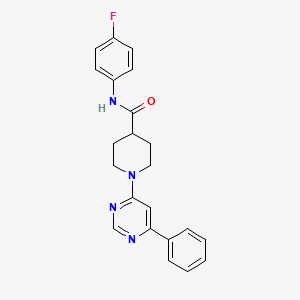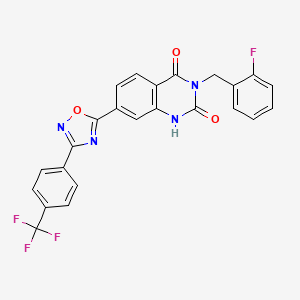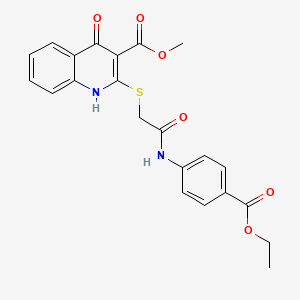![molecular formula C26H25FN6O2S B11272678 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11272678.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives
Preparation Methods
The synthesis of 2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves multiple stepsThe reaction conditions often involve the use of solvents like acetic anhydride and pyridine under reflux conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions: Typical reagents include acetic anhydride, pyridine, and various oxidizing and reducing agents.
Scientific Research Applications
2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a crucial enzyme complex involved in cell cycle regulation. By inhibiting this complex, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives, such as:
- 2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide .
- 2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide .
These compounds share a similar core structure but differ in their substituent groups, which can affect their biological activity and potential applications. The unique combination of butoxyphenyl and fluoromethylphenyl groups in 2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide contributes to its distinct properties and potential as a therapeutic agent.
Properties
Molecular Formula |
C26H25FN6O2S |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H25FN6O2S/c1-3-4-13-35-20-9-6-18(7-10-20)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-16-24(34)28-19-8-5-17(2)21(27)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,28,34) |
InChI Key |
ITKZEQNOMGFSCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=C(C=C5)C)F)C3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11272597.png)
![4-bromo-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B11272599.png)
![N-(4-cyanophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11272601.png)
![6-Ethoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carbonitrile](/img/structure/B11272607.png)
![N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B11272617.png)
![3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11272618.png)
![N-(5-Chloro-2-methylphenyl)-2-[4-(morpholine-4-sulfonyl)-1H-imidazol-1-YL]acetamide](/img/structure/B11272639.png)

![N-(4-bromophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B11272649.png)
![3-(4-bromophenyl)-5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11272650.png)
![5-[(3-chlorophenyl)amino]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272652.png)



